triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
CAS No.: 799812-81-0
Cat. No.: VC7849572
Molecular Formula: C27H55N10O17P3S
Molecular Weight: 916.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799812-81-0 |
|---|---|
| Molecular Formula | C27H55N10O17P3S |
| Molecular Weight | 916.8 g/mol |
| IUPAC Name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20?,21+,22+,26-;;;/m1.../s1 |
| Standard InChI Key | MXEFXWIYODKXEJ-WSHYHEJESA-N |
| Isomeric SMILES | CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
| SMILES | CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
| Canonical SMILES | CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Introduction
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques, including:
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Click Chemistry: Utilization of azides and alkynes to form triazole linkages.
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Phosphorylation: Introduction of phosphate groups through oxidophosphorylation reactions.
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Chiral Synthesis: Use of enantiomerically pure precursors to ensure the correct stereochemistry at the chiral centers.
These methods highlight the precision required to produce this molecule, making it a niche subject in synthetic organic chemistry.
Pharmaceutical Potential
This compound has shown promise in several therapeutic areas:
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Oncology: Its structural similarity to nucleotides suggests potential as an anti-cancer agent through interference with DNA replication.
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Antimicrobial Activity: The triazole moiety is known for its effectiveness against bacterial and fungal pathogens.
Biochemical Research
The molecule’s unique structure makes it a candidate for studying enzyme interactions, especially those involving phosphate metabolism.
Agricultural Chemistry
Organophosphorus compounds like this one may have applications as bioactive agents in pest control or plant growth regulation.
Challenges and Limitations
While the compound holds great promise, there are challenges associated with its use:
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Complex Synthesis: The need for precise control over reaction conditions limits large-scale production.
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Limited Documentation: Detailed studies on its pharmacokinetics and toxicity are scarce.
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Cost: The synthesis process involves expensive reagents and equipment.
Future Directions
Further research is needed to fully explore the potential of this compound:
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Structure–Activity Relationship (SAR) Studies: To optimize its biological activity.
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Toxicological Assessments: To ensure safety for pharmaceutical or agricultural use.
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Synthetic Optimization: Development of more cost-effective and scalable synthesis methods.
This compound exemplifies the intersection of advanced organic synthesis and medicinal chemistry, offering exciting opportunities for innovation in multiple fields.
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